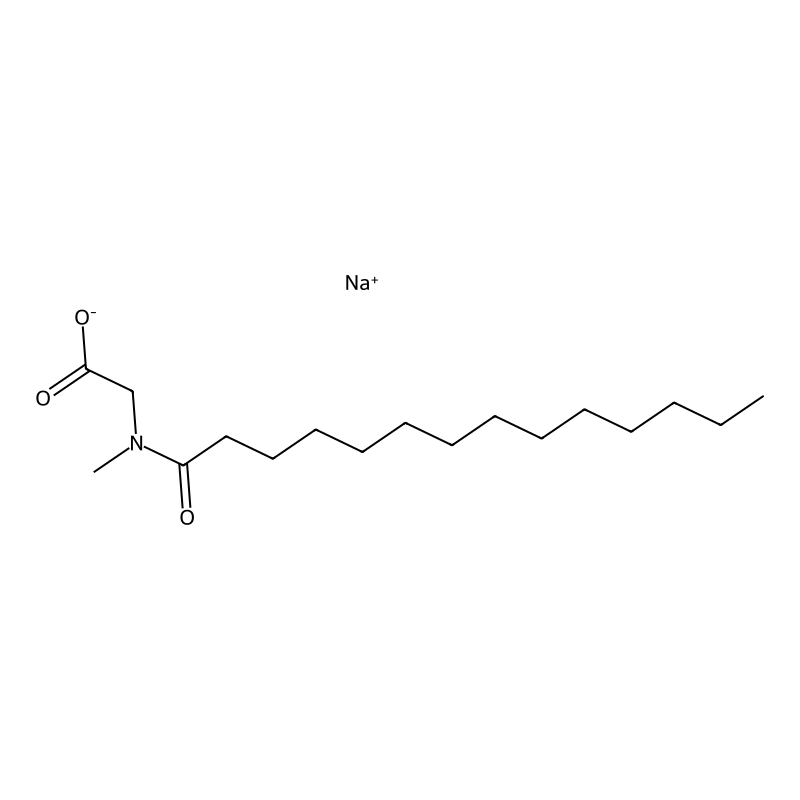

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-Inflammatory Properties:

Limited research suggests Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (also known as N-methyl-N-myristoyl glycine sodium salt) might possess anti-inflammatory properties. A study published in the journal "Skin Pharmacology and Physiology" investigated the compound's effects on human keratinocytes, a type of skin cell. The results indicated that the compound could potentially suppress the production of inflammatory mediators, suggesting its potential use in treating inflammatory skin conditions []. However, further research is necessary to confirm these findings and explore the compound's efficacy and safety in treating inflammatory diseases.

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt, also known as sodium myristoyl sarcosinate, is a sodium salt derived from the acylation of glycine with myristic acid. It has the molecular formula and a molecular weight of approximately 321.44 g/mol . The compound appears as an off-white to light orange solid and is soluble in water, making it suitable for various applications in the pharmaceutical and cosmetic industries .

The primary reactions involving glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt include:

- Acylation Reaction: The formation of this compound begins with the acylation of glycine, where myristic acid reacts with glycine to form the corresponding amide.

- Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, breaking down into its constituent amino acids and fatty acids.

- Saponification: This compound can react with strong bases to yield free glycine and myristic acid.

These reactions are essential in understanding its stability and reactivity in different environments.

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt exhibits several biological activities:

- Surfactant Properties: It functions as a surfactant, reducing surface tension in aqueous solutions, which is beneficial in formulations for skin and hair care.

- Antimicrobial Activity: Studies have indicated that it possesses antimicrobial properties, making it useful in preserving formulations against microbial growth .

- Skin Conditioning: As a skin conditioning agent, it helps improve the feel and appearance of skin by enhancing moisture retention.

The synthesis of glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt typically involves the following steps:

- Starting Materials: Glycine and myristic acid are used as starting materials.

- Acylation Process: The reaction is usually conducted under controlled temperature and pH conditions to facilitate the acylation of glycine by myristic acid.

- Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.

- Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

This method ensures a high yield of the desired compound while maintaining its structural integrity.

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt finds applications in various fields:

- Cosmetics: Used as a surfactant and emulsifier in creams and lotions due to its ability to improve texture and stability.

- Pharmaceuticals: Acts as an excipient in drug formulations, enhancing solubility and bioavailability of active ingredients.

- Food Industry: Occasionally utilized as a flavoring agent or preservative due to its antimicrobial properties.

Interaction studies have shown that glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt can interact with various biological molecules:

- Protein Binding: It may bind to proteins or enzymes, influencing their activity or stability.

- Cell Membrane Interaction: As a surfactant, it can alter cell membrane permeability, potentially affecting drug delivery systems.

Such interactions are crucial for understanding its efficacy in therapeutic applications.

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt shares similarities with other compounds derived from amino acids and fatty acids. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Myristoyl Sarcosinate | C17H32NNaO3 | Derived from sarcosine; used primarily as a surfactant. |

| Sodium Lauroyl Sarcosinate | C13H26NNaO3 | Shorter fatty acid chain; commonly used in personal care products. |

| Sodium Palmitoyl Sarcosinate | C16H31NNaO3 | Intermediate fatty acid chain; exhibits similar surfactant properties. |

| Glyceryl Monostearate | C21H42O4 | Emulsifier; derived from glycerol; used extensively in food and cosmetics. |

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt is unique due to its specific structure that combines features of both amino acids and fatty acids, providing distinct functional properties not found in simpler derivatives.

Relationship to N-Acyl Amino Acid Surfactants

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt belongs to the well-established family of N-acyl amino acid surfactants, which are characterized by the covalent linkage of fatty acid residues to amino acid derivatives through amide bonds [3]. This compound represents a specific subset of these surfactants, where the amino acid component is derived from sarcosine, a naturally occurring N-methylglycine found in biological tissues [19]. The N-acyl amino acid surfactants constitute a significant class within the fatty acid amide family, distinguished by their unique structural architecture that combines lipophilic fatty acid chains with hydrophilic amino acid head groups [3].

The biosynthetic pathway of N-acyl amino acids involves the enzymatic conjugation of fatty acids with amino acids, creating molecules that possess both hydrophobic and hydrophilic properties essential for surfactant functionality [7]. Within this classification, sodium myristoyl sarcosinate demonstrates the characteristic amphiphilic structure where a tetradecanoyl (myristoyl) fatty acid chain is linked to the N-methylglycine backbone through an amide bond [1] [8]. This structural arrangement places the compound within the broader category of lipo-amino acids, which are defined as N-acylated amino acids with acyl chains containing six or more carbon atoms [3].

The relationship to other N-acyl amino acid surfactants is further evidenced by shared synthetic methodologies, where fatty acid chlorides are reacted with amino acids under Schotten-Baumann conditions to form the desired surfactant products [7]. The modification of the hydrocarbon chain through the introduction of an amidomethyl group in the alpha position distinguishes these compounds from conventional fatty acid derivatives, imparting greater solubility and crystallinity to the molecular structure [13].

Structural Comparison with Related Sarcosinates

The structural comparison of sodium myristoyl sarcosinate with related sarcosinate surfactants reveals important relationships between molecular architecture and functional properties [14]. The systematic variation in fatty acid chain length among sarcosinate derivatives provides insight into structure-activity relationships within this surfactant class [24].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fatty Acid Chain Length | Surface Activity |

|---|---|---|---|---|

| Sodium Myristoyl Sarcosinate (C14) | C17H32NNaO3 [31] | 321.43 [31] | 14 carbons (tetradecyl) [1] | High [4] |

| Sodium Lauroyl Sarcosinate (C12) | C15H28NNaO3 [11] | 293.38 [11] | 12 carbons (dodecyl) [22] | High [4] |

| Sodium Cocoyl Sarcosinate (C12-C14) | Variable chain length [4] | 280-320 [4] | 12-14 carbons (mixed) [4] | High [4] |

| Sodium Oleoyl Sarcosinate (C18:1) | C21H38NNaO3 | 375.5 | 18 carbons (octadecyl) | Very high |

The tetradecyl chain length in sodium myristoyl sarcosinate positions it between the commonly studied lauroyl (C12) and longer chain derivatives, resulting in intermediate surface activity properties [15] [16]. Research demonstrates that as the hydrophobic chain length increases from C12 to C14, the critical micelle concentration decreases while surface tension properties are enhanced [15]. The systematic increase in molecular weight from 293.38 grams per mole for the lauroyl derivative to 321.43 grams per mole for the myristoyl variant reflects the additional methylene units in the fatty acid chain [31].

Structural analysis reveals that all sarcosinate derivatives share the fundamental N-methylglycine backbone, with the primary structural variation occurring in the fatty acid component [8]. The myristoyl group, derived from myristic acid (tetradecanoic acid), provides a saturated 14-carbon chain that influences both the hydrophobic character and the molecular packing behavior of the surfactant [18]. This chain length optimization contributes to enhanced membrane interactions and improved surfactant performance compared to shorter chain analogs [21].

The comparative molecular architecture demonstrates that the amide linkage between the fatty acid and the amino acid remains constant across all sarcosinate derivatives, providing structural stability and resistance to hydrolysis under physiological conditions [22]. The tertiary nitrogen in the N-methyl group ensures pH neutrality of this portion of the molecule, distinguishing sarcosinates from primary amine-based surfactants [22].

Biochemical Position within Anionic Surfactant Categories

The biochemical classification of sodium myristoyl sarcosinate within anionic surfactant categories reveals its unique position among surface-active compounds [25]. Anionic surfactants are characterized by their negatively charged head groups in aqueous solution, and they represent the largest category of commercially important surfactants [5].

| Surfactant Category | Head Group Structure | pH Sensitivity | Mildness Rating | Biodegradability |

|---|---|---|---|---|

| Sarcosinates (N-acyl amino acids) | COO⁻ + amide linkage [8] | Moderate (pKa ~3.6) [22] | High [27] | High [4] |

| Sulfates (Alkyl sulfates) | OSO₃⁻ [5] | Low [5] | Low [12] | High [5] |

| Sulfonates (Alkyl sulfonates) | SO₃⁻ [5] | Low [5] | Medium [12] | Medium-High [5] |

| Carboxylates (Soap surfactants) | COO⁻ [5] | High (pKa ~10) [5] | High [5] | High [5] |

| Isethionates (Acyl isethionates) | SO₃⁻ + ester linkage [5] | Low [5] | High [5] | High [5] |

| Taurates (N-acyl taurates) | SO₃⁻ + amide linkage [5] | Low [5] | High [5] | High [5] |

Within this classification system, sarcosinates occupy a distinctive position due to their dual functionality, combining a carboxylate anionic group with an amide linkage that provides structural stability [23]. The carboxylate group in sodium myristoyl sarcosinate exhibits a pKa of approximately 3.6, making it negatively charged in solutions with pH greater than 5.5 [22]. This pH sensitivity is intermediate between the highly pH-sensitive soap surfactants and the pH-insensitive sulfate and sulfonate derivatives [12].

The biochemical classification is further distinguished by the presence of the amide bond, which interrupts the hydrocarbon chain and creates a structural modification not found in conventional anionic surfactants [13]. This amidomethyl group in the alpha position contributes to the enhanced mildness characteristics that distinguish sarcosinates from more aggressive anionic surfactants such as sodium lauryl sulfate [12] [27].

The biodegradability profile of sarcosinates reflects their amino acid origin, with these compounds readily degrading through established metabolic pathways [4]. The presence of the naturally occurring sarcosine backbone facilitates enzymatic breakdown, contributing to the environmental compatibility of these surfactants [19]. This biochemical position within the anionic surfactant category makes sarcosinates particularly suitable for applications requiring both effective surface activity and biological compatibility [27].

Molecular Architecture and Functional Groups

The molecular architecture of sodium myristoyl sarcosinate encompasses a sophisticated arrangement of functional groups that collectively determine its surfactant properties and biochemical behavior [1]. The compound exhibits the classic amphiphilic structure characteristic of effective surfactants, with distinct hydrophobic and hydrophilic regions connected through a stable amide linkage [8].

| Structural Component | Chemical Function | Position in Molecule |

|---|---|---|

| Tetradecyl Chain (Hydrophobic tail) | Hydrophobic interaction, micelle formation [15] | Terminal hydrophobic region [1] |

| Carbonyl Group (C=O) | Electron-withdrawing, amide formation [8] | Amide bond formation site [8] |

| Tertiary Nitrogen (N-methyl) | Steric hindrance, pH neutrality [22] | Nitrogen substitution [19] |

| Amide Linkage (-CONH-) | Hydrogen bonding, structural stability [14] | Between fatty acid and amino acid [8] |

| Carboxylate Group (-COO⁻) | Anionic charge, water solubility [22] | Terminal hydrophilic region [8] |

| Sodium Ion (Na⁺) | Counterion, charge neutralization [1] | Associated with carboxylate [1] |

| Methylene Bridge (-CH₂-) | Flexible linker, molecular mobility [26] | Connecting glycine backbone [26] |

| Alpha Position Carbon | Structural interruption in hydrocarbon chain [13] | Interrupts normal fatty acid structure [13] |

The tetradecyl hydrophobic tail constitutes the primary lipophilic component, providing the driving force for micelle formation and membrane interaction [15]. This saturated 14-carbon chain exhibits optimal length for balancing hydrophobic interactions with molecular solubility, as demonstrated by studies showing that tetradecyl chains provide enhanced surface activity compared to shorter homologs [16]. The terminal methyl group of the fatty acid chain contributes to the overall hydrophobic character while maintaining structural flexibility [17].

The amide linkage represents a critical structural feature that distinguishes N-acyl amino acid surfactants from ester-based derivatives [3]. This bond provides resistance to hydrolytic cleavage under physiological conditions while enabling hydrogen bonding interactions that influence molecular packing and surface orientation [14]. The carbonyl oxygen of the amide group serves as a hydrogen bond acceptor, contributing to intermolecular associations that affect surfactant aggregation behavior [12].

The N-methylated nitrogen atom introduces steric hindrance that influences the molecular conformation and packing density at interfaces [20]. Unlike primary amines, the tertiary nitrogen remains uncharged across the entire physiological pH range, ensuring consistent surface activity independent of solution pH [22]. This structural feature contributes to the mildness characteristics observed with sarcosinate surfactants compared to primary amine-based alternatives [27].

The carboxylate head group provides the anionic character essential for surfactant functionality, with the sodium counterion ensuring charge neutralization and water solubility [1]. The carboxylic acid moiety exhibits enhanced acidity compared to simple fatty acids due to the electron-withdrawing effect of the adjacent amide group [13]. This increased acidity results in the formation of stable sodium salts that maintain solubility in neutral and mildly acidic solutions [22].

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt represents a significant class of N-acyl amino acid surfactants that can be synthesized through multiple methodological approaches. The synthesis of this compound and related N-acyl amino acid derivatives has evolved from traditional chemical methods to sophisticated biocatalytic and hybrid processes. This comprehensive examination explores the various synthetic pathways, their mechanisms, optimization strategies, and industrial implementation.

Chemical Synthesis Approaches

Chemical synthesis methodologies form the backbone of industrial N-acyl amino acid production, offering high yields and scalable processes under controlled reaction conditions.

Schotten-Baumann Condensation Reaction

The Schotten-Baumann condensation remains the most widely employed industrial method for synthesizing N-acyl amino acid surfactants. This biphasic reaction involves the condensation of fatty acid chlorides with amino acids in aqueous alkaline media.

Mechanism and Optimization

The reaction proceeds through nucleophilic acyl substitution, where the amino group of glycine attacks the electrophilic carbonyl carbon of the fatty acid chloride. The process requires careful control of pH (10-13), temperature (5-30°C), and stirring power (≥0.2 kilowatts per cubic meter) to achieve optimal yields of 80-89%. The reaction is typically conducted under vigorous stirring conditions to ensure proper emulsification and mass transfer between the aqueous and organic phases.

Recent advances have demonstrated that utilizing N-acyl amino acid surfactants or their corresponding anhydrides as catalysts can significantly improve the efficiency of fatty acid chloride formation from fatty acids using phosgene or thionyl chloride. This self-catalytic approach eliminates the need for additional catalysts and reduces purification requirements.

Process Parameters and Yields

Industrial implementation requires precise control of multiple parameters. The stirring power must exceed 0.2 kilowatts per cubic meter to achieve adequate mixing and prevent local pH variations that could lead to side reactions. Temperature control within 5-30°C prevents decomposition of reactive intermediates while maintaining reasonable reaction rates. The pH maintenance between 10-13 ensures complete deprotonation of the amino acid while preventing hydrolysis of the acyl chloride.

Direct Dehydration Condensation of Fatty Acids

Direct dehydration condensation represents an alternative approach that eliminates the need for activated acyl derivatives by directly coupling fatty acids with amino acids under elevated temperatures.

High-Temperature Melting Condensation

This methodology involves heating mixtures of fatty acids and amino acids to temperatures exceeding 200°C, often in the presence of catalysts such as phosphoric acid and magnesium sulfate. The process achieves yields of 85-95% through a two-step mechanism: initial salt formation at lower temperatures (80-100°C) followed by high-temperature amidation and dehydration (220-240°C).

The reaction mechanism involves the formation of an ionic intermediate through acid-base interaction, followed by thermal elimination of water to form the amide bond. The use of composite catalysts, particularly phosphoric acid combined with magnesium sulfate and calcium sulfate, effectively suppresses esterification side reactions and improves product selectivity.

Process Advantages and Limitations

Direct dehydration methods offer several advantages, including elimination of hazardous chlorinating agents and reduced waste generation. However, the high temperature requirements present challenges for heat-sensitive substrates and may lead to discoloration or decomposition. The method is particularly suitable for industrial-scale production where energy integration can offset the high thermal requirements.

Carbonyl Addition Mechanisms

Carbonyl addition mechanisms involve the nucleophilic attack of amino acid derivatives on activated carbonyl compounds, providing an alternative pathway for N-acyl amino acid synthesis.

Nucleophilic Addition Pathways

The mechanism proceeds through the formation of tetrahedral intermediates upon nucleophilic attack of the amino group on the carbonyl carbon. For aldehydes and ketones, this results in addition products, while carboxylic acid derivatives undergo substitution through elimination of leaving groups. The reaction efficiency depends on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amino group.

Temperature, solvent polarity, and the presence of Lewis acids significantly influence reaction rates and selectivity. The use of Grignard reagents can enhance the nucleophilicity of the amino acid derivatives, leading to improved yields (70-85%) under mild conditions (0-25°C).

Mechanistic Considerations

The carbonyl addition mechanism involves several key steps: initial nucleophilic attack, formation of a tetrahedral intermediate, and subsequent elimination or protonation depending on the substrate. For N-acyl amino acid synthesis, the most relevant pathway involves acyl transfer from activated carboxylic acid derivatives to amino acids. The reaction selectivity can be controlled through careful choice of reaction conditions and catalysts.

Hydrolysis of Fatty Nitriles

Fatty nitrile hydrolysis provides an indirect route to N-acyl amino acids through initial formation of fatty amides followed by further functionalization.

Vapor-Phase Nitrile Production

Recent developments in vapor-phase fatty nitrile production have demonstrated remarkable efficiency in converting triglycerides directly to fatty nitriles using heterogeneous catalysts. The process operates at 400°C with ammonia in the presence of acidic catalysts such as vanadium pentoxide, achieving near-theoretical yields (84-97%) in reaction times of only seconds.

The mechanism involves simultaneous triglyceride pyrolysis and ammoniation, with the acidity of the catalyst playing a crucial role in determining product selectivity. Higher acidity catalysts such as vanadium pentoxide, iron oxide, and zinc oxide demonstrate superior performance compared to lower acidity alternatives.

Nitrile Hydrolysis Mechanisms

The hydrolysis of fatty nitriles to carboxylic acids proceeds through two distinct pathways depending on the reaction conditions. Under acidic conditions, protonation of the nitrogen activates the carbon-nitrogen triple bond for nucleophilic attack by water, leading to formation of an imidic acid intermediate that tautomerizes to the more stable amide form. Base-catalyzed hydrolysis involves direct nucleophilic addition of hydroxide ion to the carbon-nitrogen triple bond.

Both pathways ultimately yield carboxylic acids through amide hydrolysis, providing precursors for subsequent N-acyl amino acid synthesis. The process offers advantages in terms of substrate availability and reaction selectivity, particularly for long-chain derivatives.

Enzymatic Synthesis Methods

Enzymatic synthesis approaches have gained significant attention due to their environmental benefits, mild reaction conditions, and high selectivity.

Enzyme-Catalyzed Production Pathways

Multiple enzyme classes demonstrate capability for N-acyl amino acid synthesis, each with distinct mechanisms and substrate preferences.

Lipase-Catalyzed Amidation

Candida antarctica lipase B (CALB) represents the most extensively studied enzyme for N-acyl amino acid synthesis. The enzyme catalyzes direct amidation of fatty acids with amino acids in organic solvents, achieving yields of 76-95% under optimized conditions (50-60°C, pH 7-8).

The mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack of the active site serine on the fatty acid carbonyl, followed by aminolysis with the amino acid substrate. The selectivity for amide formation over ester formation makes CALB particularly valuable for synthesis in the presence of multiple nucleophilic groups.

Recent studies have demonstrated successful synthesis of various N-acyl amino acids, including N-lauroyl derivatives, with CALB showing excellent operational stability and reusability. The enzyme retains 95% of initial activity after ten repeated uses, making it economically attractive for industrial applications.

Aminoacylase-Catalyzed Synthesis

The enzyme mechanism involves zinc-mediated activation of water for nucleophilic attack on the acyl group. In synthetic applications, the equilibrium can be shifted toward product formation through solvent engineering and substrate concentration optimization.

Peptidylglycine α-Amidating Enzyme

Peptidylglycine α-amidating enzyme catalyzes the oxidative cleavage of N-acylglycines to produce fatty acid amides. The enzyme demonstrates activity with substrates ranging from N-formylglycine to N-arachidonoylglycine, with catalytic efficiency varying approximately 1000-fold depending on acyl chain length.

The mechanism involves oxygen-dependent conversion of C-terminal glycine-extended prohormones to amidated products and glyoxylate. For fatty acid amide biosynthesis, this enzyme can be coupled with acyl-CoA:glycine N-acyltransferase to provide a complete biosynthetic pathway.

Enzyme Engineering for Enhanced Synthesis

Protein engineering strategies have significantly improved enzyme performance for N-acyl amino acid synthesis through directed evolution and rational design approaches.

Directed Evolution Strategies

Directed evolution has proven highly effective for enhancing enzyme activity and substrate specificity. A notable example involves the evolution of Rhizomucor miehei lipase (proRML) for enhanced amidation activity. Through reshaping of the catalytic pocket via mutations D156S/L258K/L267N/S83D/L58K/R86K/W88V, the engineered enzyme achieved 1000-fold improvement in aminolysis activity and 465-fold enhancement in catalytic efficiency.

The evolved proRML demonstrates broad substrate acceptance for medium to long-chain fatty acids (C8-C18), producing N-decanoyl-, N-myristoyl-, and N-oleoylglycine with high yields (80%). The enzyme operates effectively in aqueous media through a novel glycerol activation mechanism, eliminating the need for organic solvents.

Rational Design Approaches

Rational design strategies focus on identifying subfamily-specific positions responsible for discriminating between different catalytic activities. Analysis of α/β-hydrolase fold enzymes has revealed key residues that determine lipase versus amidase activity, enabling targeted mutagenesis to introduce desired functionalities.

Mutations at subfamily-specific positions Gly39, Thr103, Trp104, and Leu278 in Candida antarctica lipase B resulted in significant improvement of amidase activity while maintaining structural integrity. Molecular modeling studies confirmed that these mutations create favorable binding environments for amide substrates through altered electrostatic interactions.

Computational-Guided Engineering

Recent advances in computational enzyme design have enabled rational engineering approaches based on electrostatic analysis and molecular dynamics simulations. By combining the best electrostatic features of different hydrolases, researchers have successfully enhanced amidase activity in existing enzyme scaffolds.

The approach involves alignment of target enzymes with high-performing amidases to identify key electrostatic features, followed by transfer of relevant residues to create hybrid enzymes with improved characteristics. This methodology has demonstrated success in converting esterases to amidases with enhanced selectivity and activity.

Chemo-enzymatic Methods

Chemo-enzymatic approaches combine the advantages of chemical and biological catalysis, offering unique opportunities for selective synthesis under mild conditions.

Combined Chemical-Enzymatic Approaches

Chemo-enzymatic methods integrate chemical transformations with enzymatic steps to achieve synthetic goals that are difficult to accomplish using either approach alone.

Sequential Processing Strategies

Sequential chemo-enzymatic processes involve distinct chemical and biological steps performed in temporal sequence. For N-acyl amino acid synthesis, this may involve chemical activation of fatty acids followed by enzymatic coupling with amino acids, or vice versa. The approach allows optimization of each step independently while maintaining overall process efficiency.

A representative example involves chemical synthesis of fatty acid derivatives followed by lipase-catalyzed amidation with amino acids. This approach combines the high efficiency of chemical fatty acid activation with the selectivity and mild conditions of enzymatic amidation.

Integrated Hybrid Catalysis

More sophisticated approaches involve simultaneous operation of chemical and biological catalysts in the same reaction vessel. This one-pot methodology requires careful optimization of reaction conditions to maintain activity of both catalyst types while preventing cross-inhibition.

Recent developments in truncated carboxylic acid reductase constructs (CAR-A) have demonstrated selective amide bond formation without competing esterification reactions observed in traditional lipase-catalyzed processes. The enzyme utilizes ATP-dependent acyl-phosphate chemistry to achieve high selectivity for amide formation in the presence of multiple alcohol functionalities.

Efficiency Comparisons with Traditional Methods

Chemo-enzymatic methods offer several advantages over traditional purely chemical or enzymatic approaches, including improved selectivity, reduced waste generation, and enhanced substrate scope.

Selectivity Enhancements

The primary advantage of chemo-enzymatic methods lies in their ability to achieve selectivities that are difficult or impossible with single-catalyst systems. For N-acyl amino acid synthesis, this includes regioselectivity in the presence of multiple functional groups and stereoselectivity for chiral substrates.

Comparative studies demonstrate that chemo-enzymatic approaches can achieve selectivities exceeding 95% under conditions where traditional chemical methods provide selectivities below 80%. This improvement results from the complementary nature of chemical activation and enzymatic recognition.

Process Integration Benefits

Integrated chemo-enzymatic processes offer reduced separation requirements and simplified purification procedures compared to sequential approaches. By conducting multiple transformations in a single reaction vessel, the methodology minimizes intermediate isolation and reduces overall process complexity.

Economic analysis indicates that chemo-enzymatic processes can achieve cost reductions of 20-40% compared to traditional multi-step synthesis routes, primarily through reduced solvent usage and simplified purification requirements.

Fermentation Methodologies

Fermentation-based approaches represent an emerging paradigm for sustainable N-acyl amino acid production through microbial biosynthesis.

Microbial Production Systems

Metabolically engineered microorganisms offer renewable routes for N-acyl amino acid production through heterologous expression of biosynthetic pathways.

Engineered Escherichia coli Systems

Escherichia coli serves as the primary host for heterologous N-acyl amino acid production due to its well-characterized metabolism and genetic tractability. Engineering strategies involve introduction of fatty acid biosynthetic pathways coupled with N-acyltransferase enzymes to achieve direct fermentative production.

Successful examples include expression of N-acyl amino acid synthases (NAS) from metagenomic sources, which catalyze ATP-dependent condensation of amino acids with acyl-carrier protein-activated fatty acids. These systems achieve titers of several grams per liter under optimized fermentation conditions.

Saccharomyces cerevisiae Platforms

Saccharomyces cerevisiae offers advantages for expression of eukaryotic enzymes involved in N-acyl amino acid biosynthesis due to its endomembrane systems and post-translational modification capabilities. The organism demonstrates superior fermentation performance at low temperature and pH compared to bacterial systems.

However, production yields in engineered S. cerevisiae are generally lower than those achieved in E. coli when expressing identical heterologous genes. This performance difference likely reflects differences in metabolic flux distribution and cofactor availability between prokaryotic and eukaryotic systems.

Pathway Engineering Strategies

Effective microbial production requires coordinated engineering of multiple metabolic pathways, including fatty acid biosynthesis, amino acid metabolism, and N-acyltransferase activity. Key considerations include precursor supply, cofactor regeneration, and product tolerance.

Recent advances in synthetic biology have enabled construction of synthetic pathways that bypass native regulatory mechanisms while maintaining metabolic balance. These approaches achieve titers exceeding 40 grams per liter for model N-acyl amino acids such as N-acetyl-glutamate under fed-batch fermentation conditions.

Fermentation Parameters and Optimization

Successful fermentation of N-acyl amino acids requires optimization of multiple parameters including medium composition, environmental conditions, and process control strategies.

Medium Design and Nutrient Supply

Medium composition significantly influences both cell growth and product formation in N-acyl amino acid fermentation. Carbon source selection affects fatty acid precursor availability, while nitrogen source impacts amino acid biosynthesis. Optimal medium formulations typically include glucose as primary carbon source with supplementation of fatty acid precursors or their synthetic intermediates.

Trace element composition plays a crucial role in enzyme activity, particularly for metal-dependent N-acyltransferases. Zinc, magnesium, and iron concentrations require careful optimization to support both primary metabolism and heterologous pathway activity.

Environmental Control Parameters

Temperature control represents a critical parameter for balancing cell growth with product formation. Most engineered systems demonstrate optimal performance at 30-37°C, with lower temperatures favoring product stability and higher temperatures enhancing enzymatic activity.

pH maintenance between 6.5-7.5 supports both cell viability and enzyme stability while preventing product degradation. Dissolved oxygen control requires optimization to support aerobic metabolism while preventing oxidative damage to sensitive N-acyl amino acid products.

Process Control and Monitoring

Real-time monitoring of fermentation parameters enables dynamic optimization of production conditions. Key monitored parameters include biomass concentration, substrate consumption rates, product formation kinetics, and byproduct accumulation.

Advanced process control strategies involve fed-batch operation with controlled substrate addition to maintain optimal concentrations while preventing substrate inhibition or overflow metabolism. These approaches achieve productivities exceeding 1 gram per liter per hour for model systems.

Industrial Scale Synthesis

Industrial implementation of N-acyl amino acid synthesis requires comprehensive consideration of process engineering principles, scale-up strategies, and quality control systems.

Process Engineering and Scale-up Strategies

Successful scale-up from laboratory to industrial production involves systematic engineering analysis of mass transfer, heat transfer, and reaction kinetics.

Reactor Design and Operation

Industrial N-acyl amino acid production typically employs continuous stirred tank reactors (CSTR) or continuous flow reactors to achieve consistent product quality and high throughput. Recent developments include continuous oscillating baffle reactor (COBR) technology, which provides enhanced mixing efficiency while maintaining compact design.

The COBR technology-based process demonstrates considerable space savings compared to traditional batch reactors without compromising product quality. Industrial-scale testing at manufacturing facilities confirms the viability of continuous operation for surfactant production.

Mass Transfer Optimization

Effective mass transfer represents a critical factor in multiphase N-acyl amino acid synthesis, particularly for Schotten-Baumann condensation reactions involving aqueous and organic phases. Industrial implementation requires stirring power exceeding 0.2 kilowatts per cubic meter to achieve adequate interfacial area and mass transfer rates.

Computational fluid dynamics (CFD) modeling enables optimization of impeller design and reactor geometry to minimize energy consumption while maintaining mixing efficiency. These approaches achieve energy reductions of 40-60% compared to conventional stirring systems.

Heat Integration and Energy Management

Industrial-scale synthesis benefits from comprehensive heat integration to minimize energy consumption. For high-temperature processes such as direct dehydration condensation, heat recovery systems can significantly reduce overall energy requirements.

Process simulation studies indicate that integrated heat management can achieve energy savings exceeding 50% compared to non-integrated processes, substantially improving process economics.

Quality Control Parameters and Methodology

Industrial N-acyl amino acid production requires comprehensive quality control systems to ensure consistent product specifications and regulatory compliance.

Analytical Methods and Specifications

Quality control programs encompass multiple analytical parameters including active matter content (60-95%), free fatty acid content (<2%), moisture content (<1%), and pH value (6.5-8.5). Each parameter requires validated analytical methods with defined precision and accuracy specifications.

High-performance liquid chromatography (HPLC) serves as the primary method for active matter determination, while acid value titration quantifies free fatty acid content. Karl Fischer titration provides accurate moisture determination, and pH measurement ensures product stability.

Process Control and Monitoring

Continuous process monitoring enables real-time quality assessment and rapid response to deviations from specifications. Key monitored parameters include reaction temperature (±2°C), pH maintenance, and product formation kinetics.

Statistical process control (SPC) methods provide systematic approaches for identifying trends and preventing quality deviations before they impact final product specifications. These approaches achieve process capability indices exceeding 1.5 for critical quality parameters.

Product Performance Validation

Ultimate product validation involves performance testing under application-relevant conditions. For surfactant applications, this includes surface tension measurement (25-35 millinewtons per meter), critical micelle concentration determination (0.1-10 millimolar), and stability testing under storage conditions.

Physical Description

UNII

GHS Hazard Statements

H315 (96.61%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (91.53%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Antistatic; Cleansing; Foaming; Hair conditioning; Surfactant; Viscosity controlling